![molecular formula C10H20N2O3 B1517591 (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 86674-78-4](/img/structure/B1517591.png)
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
Overview
Description
Scientific Research Applications
Renin Inhibitory Peptides
A study highlighted the synthesis of a carboxylic acid as an intermediate for preparing renin inhibitory peptides. These peptides, containing dipeptide isosteres at the scissile site, were found to be potent inhibitors of human plasma renin. The study suggests that the glycol moiety in the novel acid acts as a transition-state analogue, mimicking the intermediate formed during enzyme-catalyzed hydrolysis of peptidic bonds (Thaisrivongs et al., 1987).
Synthesis of Nonnatural Amino Acids
Research demonstrated the preparation of (2S)- and (2R)-2-Amino-4-bromobutanoic acid from N-Boc-glutamic acid α tert-butyl ester. The synthesis involved protecting groups and reactions to prevent partial racemization. These compounds were further used to prepare conformationally constrained peptidomimetics (Ciapetti et al., 1998).
Biosynthesis of Biobased Building Blocks
A comprehensive review discussed the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, highlighting its potential as a biobased building block for polymer synthesis. The study emphasized the development of biotechnological processes, like bioisomerization, to produce 2-HIBA, marking a shift towards more sustainable production methods (Rohwerder & Müller, 2010).
Development of Polymer Synthesis
Research discussed the production of degradable polycarbonates derived from dihydroxybutyric acid and their platinum-polymer conjugates. It emphasized the synthesis of biocompatible polymers via alternating copolymerization with carbon dioxide and the potential of these polymers as drug delivery carriers, showcasing the advancement in environmentally benign polymer synthesis (Tsai et al., 2016).
properties
IUPAC Name |
(2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXPYXXFNYXKK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651482 | |
Record name | N-(tert-Butylcarbamoyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86674-78-4 | |
Record name | N-(tert-Butylcarbamoyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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